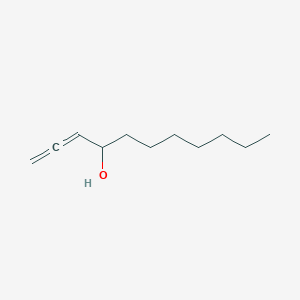

1,2-Undecadien-4-ol

Description

Contextualization of 1,2-Undecadien-4-ol within Unsaturated Alcohol Chemistry

This compound is an unsaturated alcohol characterized by an eleven-carbon chain containing a hydroxyl group at the C-4 position and cumulative double bonds (an allene) at the C-1 and C-2 positions. This structure places it within the specific class of allenic alcohols, also known as allenols. Allenes are compounds containing two successive carbon-carbon double bonds and are noted for their unique geometry and reactivity. byjus.com The combination of the alcohol and allene (B1206475) functionalities within the same molecule results in a synergistic interplay that governs its chemical behavior, making it a distinct entity from more commonly studied unsaturated alcohols like allylic or propargylic alcohols. diva-portal.orgacs.org

The presence of both a nucleophilic hydroxyl group and an electrophilic/nucleophilic allene system within the same molecule suggests a rich and varied reactivity profile. nih.govmsu.edu The specific placement of the hydroxyl group at the C-4 position relative to the allene creates a γ-allenic alcohol, a structural motif that has been shown to participate in a range of interesting transformations.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,4-Undecadien-1-ol (Analogue) |

| CAS Number | 79090-73-6 iastate.edu | 59376-58-8 thegoodscentscompany.comchemicalbook.com |

| Molecular Formula | C₁₁H₂₀O | C₁₁H₂₀O thegoodscentscompany.com |

| Molecular Weight | 168.28 g/mol | 168.28 g/mol thegoodscentscompany.com |

| Appearance | Likely a liquid (inferred) | Colorless clear liquid (est.) thegoodscentscompany.com |

| Boiling Point | Not available | 103.00 °C @ 2.00 mm Hg thegoodscentscompany.com |

| Refractive Index | Not available | 1.48100 to 1.49100 @ 20.00 °C thegoodscentscompany.com |

| Solubility | Likely soluble in organic solvents (inferred) | Soluble in alcohol, insoluble in water thegoodscentscompany.com |

Note: Data for this compound is limited; some properties are inferred based on its structure and comparison with its isomer, 2,4-undecadien-1-ol.

Significance of Dienol Systems in Organic Synthesis and Mechanistic Studies

Dienol systems, and more specifically allenic alcohols, are valuable building blocks in organic synthesis and are instrumental in mechanistic investigations. The unique electronic and steric properties of the allene moiety allow for a diverse range of chemical transformations. acs.org

Synthetic Utility:

Synthesis of Heterocycles: Allenols are versatile precursors for the synthesis of various heterocyclic compounds. For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides access to highly substituted morpholines. rsc.org Similarly, they can be used to synthesize functionalized pyrroles and 2,5-dihydrofurans. nih.govacs.org

Stereoselective Synthesis: The axial chirality of appropriately substituted allenes makes them crucial in asymmetric synthesis. google.com Chiral allenic alcohols can be synthesized with high enantioselectivity and serve as precursors for other chiral molecules through chirality transfer reactions. nih.govrsc.org

Access to Dienes and Other Functional Groups: Allenols can be readily converted into stereodefined dienes and enones through reactions that involve the migration of the double bonds or substitution of the hydroxyl group. nih.gov

Mechanistic Studies:

Electrophilic Additions: The reactions of allenes with various electrophiles have been a subject of intense study to understand the regioselectivity and stereoselectivity of such additions. The functional groups attached to the allene play a critical role in directing the outcome of these reactions. acs.orgnih.gov

Rearrangement Reactions: Allenol systems can undergo various rearrangement reactions, providing insights into reaction mechanisms and affording structurally complex products. nih.gov

Catalysis: The development of catalytic methods for the synthesis and transformation of allenols is an active area of research, with catalysts based on silver, rhodium, and iron showing significant promise. acs.orgrsc.orgacs.org

Identification of Research Gaps in the Literature Pertaining to this compound

A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While there is a wealth of information on the synthesis and reactivity of allenic alcohols in general, and even on its structural isomer 2,4-undecadien-1-ol, dedicated studies on this compound are conspicuously absent. thegoodscentscompany.com

The primary research gaps include:

Synthesis: There are no published, optimized, and detailed synthetic procedures specifically for this compound. While general methods for preparing allenic alcohols exist, such as the reaction of organometallic reagents with propargylic epoxides or the homologation of terminal alkynes, their applicability and efficiency for synthesizing this specific compound have not been reported. nih.govorgsyn.org

Spectroscopic Data: Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in public databases or the literature. Such data is fundamental for the unambiguous characterization of the compound.

Reactivity Profile: The chemical reactivity of this compound has not been systematically investigated. Studies on its behavior in the presence of acids, bases, electrophiles, nucleophiles, and transition metal catalysts are needed to unlock its synthetic potential.

Chirality: The potential for axial and central chirality in derivatives of this compound has not been explored. The development of methods for its enantioselective synthesis would be of considerable value.

Thesis Statement and Overarching Research Objectives

Given the unique structural features of this compound and the established synthetic utility of the broader class of allenic alcohols, this compound represents a promising but underexplored target for chemical research. The overarching thesis is that a systematic investigation into the synthesis, characterization, and reactivity of this compound will not only fill a significant gap in the chemical literature but also potentially unveil novel synthetic methodologies and molecular architectures.

The primary research objectives for future studies on this compound should therefore be:

To develop and optimize a reliable synthetic route to this compound, potentially exploring methods such as the addition of an appropriate organometallic reagent to a propargylic epoxide or the reaction of a suitable Grignard reagent with an allenyl aldehyde.

To fully characterize the compound using modern spectroscopic techniques (NMR, IR, MS) to establish a definitive set of reference data.

To investigate the fundamental reactivity of this compound, including its participation in cyclization reactions to form heterocycles, its behavior under various catalytic conditions, and its potential for stereoselective transformations.

To explore the synthesis of chiral derivatives of this compound and to study the transfer of chirality in its subsequent reactions, thereby assessing its potential as a building block in asymmetric synthesis.

By addressing these objectives, the scientific community can gain a comprehensive understanding of this intriguing molecule and harness its potential for the advancement of organic chemistry.

Structure

3D Structure

Properties

CAS No. |

79090-73-6 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

InChI |

InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h9,11-12H,2-3,5-8,10H2,1H3 |

InChI Key |

RKAQZCYXAFHXCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C=C=C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Undecadien 4 Ol and Its Stereoisomers

Historical Development of Approaches to Undecadienol Synthesis

Early methods for the synthesis of α-allenic alcohols often involved the reduction of corresponding alkynyl ketones or the reaction of organometallic reagents with propargyl aldehydes. One documented synthesis of 1,2-undecadien-4-ol involves the reaction of 1-(tetrahydro-pyran-2-yloxy)-undec-2-yn-4-ol with lithium aluminium tetrahydride in diethyl ether. molaid.com Another approach involves the reaction of S-(-)-citronellal with allylmagnesium chloride to produce 6S,10-dimethyl-1,9-undecadien-4R/S-ol, a related dienol structure. researchgate.net These foundational methods, while effective in producing the desired carbon skeleton, often lacked stereocontrol, yielding racemic or diastereomeric mixtures. The development of stereoselective methods became a key focus in subsequent research.

Contemporary Asymmetric Synthesis Strategies for this compound

Modern synthetic chemistry has seen a shift towards asymmetric methods to produce enantiomerically pure or enriched this compound. These strategies are crucial for applications in pharmaceuticals and materials science where specific stereoisomers are required.

Chemo- and Stereoselective Formation of the 1,2-Diene System

The formation of the allene (B1206475) moiety with high chemo- and stereoselectivity is a critical challenge in the synthesis of this compound. Transition-metal catalysis has emerged as a powerful tool to address this. nih.govchinesechemsoc.org For instance, copper-catalyzed reactions have been developed for the asymmetric synthesis of chiral α-allenic alcohols from propargylic phosphates and aromatic aldehydes. rsc.org This method provides enantioenriched products with complete regioselectivity. rsc.org

Another strategy involves the phosphine-mediated olefination between α-substituted allenoates and aldehydes, which can yield 1,2,3,4-tetrasubstituted 1,3-dienes with high levels of chemo- and diastereoselectivity. researchgate.net The choice of phosphine (B1218219) is critical in controlling the reaction pathway. researchgate.net Furthermore, Ziegler-Natta polymerizations of conjugated dienes have been studied to understand the mechanisms of stereoselectivity and chemoselectivity, which can be applied to the synthesis of complex diene systems. acs.org

Table 1: Comparison of Catalytic Systems for Allene Formation

| Catalytic System | Substrates | Key Features | Reference |

|---|---|---|---|

| Copper/NHC | Aromatic aldehydes and propargylic phosphates | Enantioenriched chiral α-allenic alcohols, complete regioselectivity. | rsc.org |

| Phosphine-mediated | α-substituted allenoates and aldehydes | High chemo- and diastereoselectivity for tetrasubstituted 1,3-dienes. | researchgate.net |

| Palladium-catalyzed | Internal aliphatic-substituted propargylic esters | Redox-neutral dienylation, excellent chemo-, regio-, and stereoselectivity. | chinesechemsoc.org |

Control of the C4-Hydroxyl Stereochemistry

Controlling the stereochemistry at the C4 position is paramount for obtaining a specific stereoisomer of this compound. This is often achieved through the use of chiral catalysts or auxiliaries. Asymmetric additions of alkynyl, vinyl, and aryl groups to ketones have proven to be effective, though challenging, methods. nih.gov The use of a chiral auxiliary, such as a tolyl sulfoxide, can facilitate the synthesis of propargylic alcohols and their subsequent conversion to allenes with high diastereoselectivity. nih.gov

Enzymatic kinetic resolution is another powerful technique. For example, lipases can be used for the enantioselective transacylation of racemic α-allenic alcohols, allowing for the separation of enantiomers. d-nb.info

Chirality Transfer and Amplification in this compound Synthesis

Chirality transfer from a nonracemic substrate to an enantioenriched product is an efficient strategy in asymmetric synthesis. unifi.it In the context of allene synthesis, this can involve the conversion of a chiral propargylic alcohol to a chiral allene. Gold(I) catalysis has proven effective in facilitating central-to-axial-to-central chirality transfer in the cycloisomerization of propargyl vinyl ethers, a process that proceeds with almost complete retention of optical purity. unifi.it This concept of hierarchical chirality transfer, where chirality is passed from stereogenic centers to other chiral elements in the molecule, is a powerful tool in stereospecific synthesis. researchgate.netrsc.org

Applications of Sharpless Asymmetric Epoxidation in Related Syntheses

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. wikipedia.orgdalalinstitute.com This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate, and tert-butyl hydroperoxide as the oxidizing agent. wikipedia.orgdalalinstitute.comresearchgate.net While not directly a method for synthesizing this compound, the principles and products of Sharpless epoxidation are highly relevant. The resulting chiral epoxides are versatile intermediates that can be converted into a wide array of other functional groups, including diols and aminoalcohols, which can serve as precursors in more complex syntheses. wikipedia.orgresearchgate.net The high enantioselectivity of the Sharpless epoxidation has made it a cornerstone of asymmetric synthesis and it has been used in the total synthesis of numerous natural products. wikipedia.orgresearchgate.net

Table 2: Key Features of the Sharpless Asymmetric Epoxidation

| Feature | Description | Reference |

|---|---|---|

| Reactants | Primary and secondary allylic alcohols, tert-butyl hydroperoxide | wikipedia.orgdalalinstitute.com |

| Catalyst | Titanium tetra(isopropoxide) and diethyl tartrate (chiral ligand) | wikipedia.orgdalalinstitute.comresearchgate.net |

| Product | Enantiomerically enriched 2,3-epoxyalcohols | wikipedia.orgmdpi.com |

| Significance | Provides versatile chiral building blocks for total synthesis | wikipedia.orgresearchgate.net |

Total Synthesis Approaches Involving this compound as a Key Intermediate

The utility of this compound and related allenic alcohols as key intermediates is demonstrated in the total synthesis of various natural products. Total synthesis serves as a critical platform for testing and showcasing the utility of new synthetic methodologies. organic-chemistry.org For example, a strained cyclic allene intermediate, conceptually related to the 1,2-diene system, was trapped in a regioselective and stereospecific manner to assemble the core of the manzamine alkaloid lissodendoric acid A in a concise 12-step synthesis. nih.gov

Furthermore, the conversion of α-allenic alcohols into other functional groups is a key strategy. For instance, the iodocyclization of the N-tosyl carbamates of secondary α-allenic alcohols can lead to the stereoselective formation of syn-1,2-diols. cdnsciencepub.com These diols have been utilized in the synthesis of natural products like (+)-threo-5-hydroxy-4-decanolide and (+)-cis-7,8-epoxy-2-methyloctadecane. cdnsciencepub.com These examples underscore the importance of this compound and its derivatives as pivotal intermediates in the efficient and elegant construction of complex molecular targets.

Multicomponent Reactions Towards this compound Architectures

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound from three or more starting materials in a single operation. organic-chemistry.org These reactions are prized for their ability to rapidly build molecular complexity, often with high atom economy and simplified purification processes compared to linear synthetic sequences. whiterose.ac.uk The development of MCRs that forge the allene and alcohol functionalities in a concerted manner is a significant challenge, requiring precise control over reaction sequences, regioselectivity, and stereoselectivity. rsc.org

One prominent approach involves the palladium-catalyzed three-component cascade reaction. whiterose.ac.uk In a general sense, an aryl palladium(II) intermediate, formed in situ, can react with an allene to generate a reactive π-allyl palladium species, which is then intercepted by a nucleophile. whiterose.ac.uk Adapting this to this compound would involve the strategic selection of an appropriate allene precursor, an organometallic reagent to introduce the heptyl group, and a carbonyl compound that can be reduced or directly furnish the C4-hydroxyl group.

Another versatile MCR strategy is the copper/photoredox dual-catalyzed 1,4-alkylcyanation of 1,3-enynes. organic-chemistry.org This method allows for the three-component synthesis of highly functionalized allenes under mild conditions by reacting an enyne, a cyclic alcohol derivative, and trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org This process generates allenes with easily transformable aldehyde and cyano groups, providing a pathway to the this compound structure through subsequent modification. organic-chemistry.org The reaction proceeds smoothly with broad functional group tolerance, using a copper catalyst like Cu(MeCN)₄PF₆ and a ligand such as 2,2'-bipyridine. organic-chemistry.org

Bimetallic copper/palladium catalysis has also been employed in the multicomponent coupling of propargyl carbonates, aryl iodides, and diboron (B99234) species to form various substituted allenes. acs.org This method's adaptability could potentially be harnessed for the synthesis of this compound by choosing appropriate starting materials. The development of highly efficient MCRs involving an allene, an electrophile, and a nucleophile through asymmetric catalysis remains a captivating and challenging endeavor for synthetic chemists. rsc.org

| Reaction Type | Catalysts/Reagents | Key Features | Potential Application for this compound |

| Palladium-Catalysed Cascade | Pd(OAc)₂, PPh₃, K₂CO₃ | Forms complex molecules in a single step with high stereoselectivity. whiterose.ac.uk | Reaction of a propargyl-type precursor, an organometallic heptyl source, and a carbonyl-containing component. |

| Copper/Photoredox Dual Catalysis | Cu(MeCN)₄PF₆, 2,2'-bipyridine, TMSCN | Three-component 1,4-alkylcyanation of 1,3-enynes under mild conditions. organic-chemistry.org | Synthesis of a functionalized allene intermediate that can be converted to the target alcohol. |

| Bimetallic Cu/Pd Coupling | Copper and Palladium catalysts, Diboron species | Couples propargyl carbonates, aryl iodides, and diboron species. acs.org | A modular approach using a suitable propargyl precursor and heptyl-boron reagent. |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is paramount for developing sustainable and environmentally benign processes. In the context of this compound synthesis, this involves the use of less toxic catalysts, atom-economical reactions, and alternative energy sources.

A significant breakthrough in green chemistry for allene-related synthesis is the use of iron-based catalysts. nus.edu.sg Iron is an abundant, inexpensive, and less toxic transition metal compared to precious metals like palladium or rhodium. nus.edu.sg An iron-catalyzed dialkylation of allenes has been shown to produce Z-alkenes with high efficiency and selectivity, generating less waste and enhancing cost-effectiveness. nus.edu.sg This aligns with the goal of replacing traditional transition metal catalysts with more sustainable alternatives. nus.edu.sg

Another green approach is the use of aqueous media for reactions. Simple and mild methods for allene synthesis have been developed using indium- or zinc-mediated dehalogenation of vicinal dihalides in aqueous solutions, demonstrating the feasibility of avoiding volatile organic solvents. nih.gov

Photoredox catalysis represents a modern green strategy that utilizes light as a renewable energy source to drive chemical reactions. rsc.orgrsc.org A nickel-catalyzed photoredox method for the reduction of propargyl carbonates to allenes has been reported. rsc.orgrsc.org This process is notable for being hydride-free, using an amine as the sole hydrogen source, and proceeding through a sequence of electron and proton transfers under mild conditions. rsc.orgrsc.org This catalytic system avoids the use of stoichiometric metal hydrides, which are often hazardous and produce significant waste.

Catalytic Strategies for the Preparation of this compound

Catalysis is the cornerstone of modern synthetic chemistry, enabling efficient and selective construction of complex molecules. For this compound, catalytic strategies are essential for both forming the 1,2-diene (allene) core and establishing the stereochemistry of the C4-alcohol.

Transition Metal Catalysis for Diene Formation

The formation of the 1,2-diene moiety is often achieved through transition metal catalysis, which offers high selectivity and functional group tolerance. Palladium-catalyzed reactions are particularly prominent. For instance, a general method for the regio- and stereoselective synthesis of multisubstituted 1,3-dienes has been developed from propargylic esters, which are closely related precursors to allenes. chinesechemsoc.org

Nickel catalysis also provides powerful tools. A highly regioselective Ni-catalyzed hydroalkylation between 1,3-dienes and simple ketones has been developed, demonstrating C-C bond formation under atom-economical conditions. snnu.edu.cn Furthermore, a nickel-catalyzed photoredox strategy allows for the reduction of propargyl carbonates to form allenes. rsc.org

Copper catalysis is instrumental, particularly in the synthesis of chiral allenes. A sustainable method using a heterogeneous cellulose-supported nanocopper catalyst has been reported for the synthesis of 1,3-disubstituted allenes with high yields and excellent enantiospecificity. researchgate.net This catalyst is recyclable, adding to the method's green credentials. researchgate.net The classic Crabbé reaction, often mediated by copper, is a standard method for synthesizing allenes from terminal alkynes, paraformaldehyde, and a secondary amine like diisopropylamine. whiterose.ac.uk

| Metal Catalyst | Reaction Type | Key Features |

| Palladium | Dienylation | Highly selective synthesis of 1,3-dienes from propargylic esters. chinesechemsoc.org |

| Nickel | Hydroalkylation / Photoreduction | Atom-economical C-C bond formation; hydride-free reduction to allenes. rsc.orgsnnu.edu.cn |

| Copper | Crabbé Reaction / Cross-Coupling | Synthesis of chiral allenes from propargylic precursors; recyclable heterogeneous catalyst available. whiterose.ac.ukresearchgate.net |

| Platinum | Hydrosilylation | Selective 1,2-hydrosilylation of conjugated dienes. nih.govacs.org |

Enantioselective Catalysis for C4-Alcohol Formation

Creating the chiral center at the C4-alcohol of this compound with high enantioselectivity is a critical challenge. This is often addressed through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other.

Ruthenium-catalyzed reactions have shown great promise. Chiral ruthenium(II) complexes can catalyze the highly regio-, diastereo-, and enantioselective reaction of alkynes with primary alcohols to produce chiral homoallylic alcohols. organic-chemistry.org This process, a form of C-C bond-forming transfer hydrogenation, uses the alkyne as a chiral allylmetal equivalent. organic-chemistry.org Another approach involves the catalytic intramolecular C-H nitrene insertion into N-benzoyloxycarbamates using a chiral-at-ruthenium catalyst, which produces chiral oxazolidin-2-ones that can be hydrolyzed to the desired chiral β-amino alcohols, a class of compounds structurally related to the target this compound. sciengine.com

Iridium catalysis has been used for the enantioselective Friedel-Crafts allenylic alkylation. chemrxiv.org This reaction uses a racemic allenylic alcohol as the electrophile in an enantioconvergent process, demonstrating a powerful method for creating central chirality. chemrxiv.org

Enzymatic strategies also offer a powerful avenue for asymmetric synthesis. rsc.org Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. researchgate.net This method could be applied to a racemic mixture of this compound to isolate one enantiomer with high optical purity. researchgate.net

Protecting Group Strategies for the Hydroxyl Functionality in this compound Synthesis

In multistep syntheses, it is often necessary to temporarily mask reactive functional groups to prevent unwanted side reactions. jocpr.com The hydroxyl group of this compound is a prime candidate for protection, especially if other parts of the molecule need to be modified under conditions that the free alcohol would not tolerate (e.g., with strongly basic or nucleophilic reagents). masterorganicchemistry.com

The choice of a protecting group is critical and depends on its stability to the reaction conditions it must endure and the ease of its selective removal later in the synthesis. jocpr.com Common protecting groups for alcohols include silyl (B83357) ethers, benzyl (B1604629) ethers, and various acetals. libretexts.org

Silyl ethers are among the most popular protecting groups for alcohols due to their ease of installation, stability to a wide range of non-acidic and non-fluoride conditions, and reliable removal. masterorganicchemistry.com Common examples include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers. libretexts.org TBDMS ethers, for instance, are installed using TBDMS-Cl and a base like imidazole (B134444) and are readily cleaved by fluoride (B91410) ion sources such as tetra-n-butylammonium fluoride (TBAF). masterorganicchemistry.comlibretexts.org

Benzyl (Bn) ethers are another robust option, stable to both acidic and basic conditions. libretexts.org They are typically installed using benzyl bromide (BnBr) with a base and are removed by hydrogenolysis (catalytic hydrogenation), a method that would also reduce the double bonds in the allene moiety, requiring careful strategic planning. libretexts.org

Acetal protecting groups , such as the tetrahydropyranyl (THP) ether, are formed by reacting the alcohol with dihydropyran under acidic conditions. masterorganicchemistry.comlibretexts.org They are stable to bases, organometallic reagents, and reducing agents but are readily removed with aqueous acid. libretexts.org

| Protecting Group | Abbreviation | Installation Reagents | Removal Conditions | Stability |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF | Stable to base, mild acid, oxidation, reduction. masterorganicchemistry.comlibretexts.org |

| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidation, reduction. libretexts.org |

| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), H⁺ | Aqueous Acid (e.g., HCl, TsOH) | Stable to base, organometallics, reduction. libretexts.org |

| Acetyl Ester | Ac | Ac₂O, Pyridine | Mild Acid or Base (e.g., K₂CO₃, MeOH) | Less stable than ethers; cleaved by nucleophiles. libretexts.org |

| Methoxymethyl Ether | MOM | MOM-Cl, Base (e.g., DIPEA) | Strong Acid (e.g., HCl) | Stable to base, nucleophiles. masterorganicchemistry.comlibretexts.org |

Investigations of Reaction Mechanisms and Reactivity of 1,2 Undecadien 4 Ol

Electrophilic Addition Reactions to the Allene (B1206475) System of 1,2-Undecadien-4-ol

Allenes are known to undergo electrophilic addition reactions, and the presence of a hydroxyl group in this compound introduces additional layers of complexity to these transformations. msu.edunumberanalytics.comnih.gov

The addition of electrophiles to unsymmetrical allenes can, in principle, lead to different regioisomers. masterorganicchemistry.com In the case of this compound, electrophilic attack can occur at the central carbon (C2) or one of the terminal carbons (C1 or C3) of the allene moiety.

Hydration: Acid-catalyzed hydration of the allene system would likely proceed via protonation to form a carbocation intermediate. leah4sci.com Protonation at the terminal C1 would lead to a secondary vinyl carbocation, while protonation at the internal C2 is less favorable. Protonation at C3 would generate a secondary allylic carbocation, which is stabilized by resonance. This allylic carbocation is expected to be the most stable intermediate, thus directing the regioselectivity of the reaction. libretexts.org Subsequent attack by water would then lead to the corresponding diol products.

Halogenation: The addition of halogens, such as bromine (Br₂), to allenes typically proceeds through a cyclic halonium ion intermediate. libretexts.org For this compound, the reaction would likely involve the formation of a bridged bromonium ion. The subsequent nucleophilic attack by the bromide ion occurs from the anti-face, leading to a product with anti-stereochemistry. libretexts.org The regioselectivity would be influenced by the electronic and steric effects of the substituents on the allene.

Table 1: Predicted Regioselectivity in Electrophilic Additions to this compound

| Electrophile | Site of Initial Attack | Intermediate | Major Product(s) |

| H₃O⁺ | C3 | Secondary Allylic Carbocation | Mixture of diols |

| Br₂ | C1-C2 or C2-C3 | Cyclic Bromonium Ion | Vicinal dihalides |

In acid-catalyzed reactions, the formation of carbocation intermediates is a key step. masterorganicchemistry.com The stability of these carbocations dictates the reaction pathway and can lead to molecular rearrangements. libretexts.org For this compound, protonation of the allene can generate a resonance-stabilized allylic carbocation. libretexts.org

Carbocation rearrangements, such as hydride or alkyl shifts, occur to form a more stable carbocation. libretexts.orgyoutube.com In the context of this compound, a 1,2-hydride shift from C4 to C3 in the initial allylic carbocation could potentially lead to a more stabilized tertiary carbocation, if such a structure is accessible. However, the stability gained from resonance in the allylic cation is significant. reddit.com The likelihood of rearrangement depends on the relative stabilities of the initial and rearranged carbocations. masterorganicchemistry.com

The reaction of conjugated dienes with electrophiles can yield both 1,2- and 1,4-addition products, and the product ratio is often dependent on the reaction temperature. masterorganicchemistry.compressbooks.pub This phenomenon is a classic example of kinetic versus thermodynamic control. libretexts.orglibretexts.org At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster (the kinetic product). libretexts.org At higher temperatures, the reaction is under thermodynamic control, favoring the most stable product (the thermodynamic product). libretexts.orglibretexts.org

While allenes are not conjugated dienes, the resonance-stabilized allylic carbocation intermediate formed during electrophilic addition to this compound presents two electrophilic sites for the nucleophile to attack (C1 and C3). libretexts.org This can lead to the formation of both 1,2- and 1,4-addition products relative to the initial protonation site.

Kinetic Product: The kinetic product is formed via the pathway with the lower activation energy. libretexts.org In the case of the allylic carbocation, attack at the carbon with the higher positive charge density would be kinetically favored.

Thermodynamic Product: The thermodynamic product is the most stable product. masterorganicchemistry.com The stability of the resulting alkene will determine the thermodynamic product. Generally, more substituted alkenes are more stable. masterorganicchemistry.com

Table 2: Factors Influencing Kinetic vs. Thermodynamic Control

| Condition | Favored Product | Rationale |

| Low Temperature | Kinetic Product | The reaction is irreversible, and the product that forms faster predominates. libretexts.org |

| High Temperature | Thermodynamic Product | The reaction is reversible, allowing equilibrium to be established, favoring the most stable product. libretexts.org |

Nucleophilic Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group of this compound is a key site for nucleophilic reactions. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, so activation of the hydroxyl group is typically required for substitution and elimination reactions to occur. msu.eduulethbridge.ca

To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving group. libretexts.org This can be achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester, such as a tosylate or mesylate. ulethbridge.calibretexts.org

Sₙ1 Reactions: Tertiary and secondary alcohols can undergo Sₙ1 reactions, which proceed through a carbocation intermediate. byjus.commasterorganicchemistry.com After protonation of the hydroxyl group to form a good leaving group (H₂O), the departure of water from this compound would generate a secondary carbocation at C4. This carbocation could potentially undergo rearrangement to a more stable allylic carbocation via a hydride shift. The subsequent attack by a nucleophile would lead to the substitution product. byjus.com The rate of an Sₙ1 reaction is dependent on the concentration of the substrate only. lumenlearning.com

Sₙ2 Reactions: Primary and, to a lesser extent, secondary alcohols can undergo Sₙ2 reactions. masterorganicchemistry.comchemguide.co.uk This mechanism involves a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. lumenlearning.com For this compound, an Sₙ2 reaction would involve a backside attack by the nucleophile at C4, leading to an inversion of stereochemistry at that center. Sₙ2 reactions are favored by strong nucleophiles and are sensitive to steric hindrance. ulethbridge.ca The rate of an Sₙ2 reaction depends on the concentrations of both the substrate and the nucleophile. lumenlearning.com

Table 3: Comparison of Sₙ1 and Sₙ2 Reactions at the Hydroxyl Group of this compound

| Feature | Sₙ1 | Sₙ2 |

| Mechanism | Two-step, via carbocation intermediate byjus.com | One-step, concerted lumenlearning.com |

| Substrate Preference | Tertiary > Secondary masterorganicchemistry.com | Primary > Secondary masterorganicchemistry.com |

| Kinetics | First-order byjus.com | Second-order lumenlearning.com |

| Stereochemistry | Racemization | Inversion of configuration lumenlearning.com |

| Rearrangements | Possible libretexts.org | Not possible |

| Leaving Group | Must be good (e.g., H₂O, OTs) bits-pilani.ac.in | Must be good (e.g., OTs) bits-pilani.ac.in |

Elimination reactions of alcohols, also known as dehydration, lead to the formation of alkenes. byjus.com Similar to substitution reactions, the hydroxyl group must first be converted into a good leaving group. msu.edu

E1 Reactions: E1 reactions proceed through a carbocation intermediate, similar to Sₙ1 reactions. doubtnut.comlibretexts.org For this compound, the formation of a carbocation at C4 after the departure of the leaving group would be followed by the removal of a proton from an adjacent carbon (C3 or C5) by a weak base to form a double bond. libretexts.org E1 reactions often compete with Sₙ1 reactions. iitk.ac.in The major product is typically the most stable (most substituted) alkene, following Zaitsev's rule. youtube.com

E2 Reactions: E2 reactions are one-step, concerted processes where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. doubtnut.comlibretexts.org This reaction requires an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in In the case of this compound, a strong, bulky base would favor an E2 reaction, leading to the formation of a conjugated system if the proton is removed from C3, or a non-conjugated diene if the proton is removed from C5.

Oxidation and Reduction Pathways of this compound

The hydroxyl group and the allenic double bonds are the primary sites for oxidation and reduction reactions.

Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1,2-undecadien-4-one. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations are effective for this transformation. askfilo.com Under stronger oxidative conditions, cleavage of the double bonds can occur. The oxidation of fatty acids and related long-chain alcohols is a fundamental process in the formation of flavor and aroma compounds. mdpi.com For example, 6,10-dimethyl-5,9-undecadien-2-one is a known flavor compound. inchem.orgnih.gov

Reduction: The allenic double bonds can be reduced through catalytic hydrogenation to yield undecan-4-ol. Selective reduction of one double bond is also possible. The secondary alcohol can undergo reduction via deoxygenation, a process that removes the hydroxyl group entirely, to form 1,2-undecadiene. This can be achieved through various methods, including those developed for allylic alcohols. acs.org

Table 2: Summary of Oxidation and Reduction Pathways

| Reaction Type | Reagent Class | Functional Group Targeted | Product |

| Oxidation | Mild Oxidants (e.g., PCC) | Secondary Alcohol | 1,2-Undecadien-4-one |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Allene | Undecan-4-ol |

| Reduction | Deoxygenation Reagents | Secondary Alcohol | 1,2-Undecadiene |

Radical Reactions Involving this compound

Radical reactions are initiated by the formation of highly reactive species with unpaired electrons. chemistrytalk.org Alkanes and alkenes can undergo radical substitution or addition. savemyexams.comlibretexts.org For this compound, radical reactions could be initiated at several positions.

The allylic hydrogens at C-5 are susceptible to abstraction by radicals, which would generate a resonance-stabilized allylic radical. This intermediate could then react with other species. Another potential pathway is the radical addition across the C=C double bonds of the allene. For example, the free-radical addition of HBr, initiated by peroxides, across a diene system typically leads to a mixture of 1,2- and 1,4-addition products. masterorganicchemistry.commasterorganicchemistry.com A similar reactivity pattern could be expected for the allenic system in this compound.

Mechanistic Elucidation through Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. nih.gov Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) are commonly used. acanthusresearch.comisotope.com While specific isotopic labeling studies on this compound are not prominently documented, the methodology can be applied to investigate its reactivity.

For instance, to study the mechanism of an ene reaction, the allylic hydrogens at C-5 could be replaced with deuterium. The position of the deuterium atom in the product would confirm the 1,5-hydrogen shift characteristic of this reaction. Similarly, labeling the hydroxyl group's hydrogen with deuterium (forming an -OD group) could help determine its role in certain catalytic or rearrangement reactions. acanthusresearch.com In rearrangement studies, ¹³C labeling at specific positions in the carbon skeleton would allow for the precise tracking of bond migrations.

Spectroscopic Monitoring of Reaction Intermediates

The direct detection and characterization of transient reaction intermediates are key to understanding a reaction mechanism. numberanalytics.comyork.ac.uk Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Time-resolved NMR spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals over time. researchgate.net This can help identify short-lived intermediates if their concentration is sufficient.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can detect and identify transient species in a reaction mixture, providing information about their mass-to-charge ratio. numberanalytics.comnih.gov Combining MS with ion mobility separation can even distinguish between isomeric intermediates. nih.gov

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: These methods are useful for monitoring changes in functional groups and conjugated systems during a reaction. numberanalytics.com For example, the formation of a carbonyl group during the oxidation of this compound could be easily tracked by the appearance of a strong C=O stretching band in the IR spectrum.

By applying these spectroscopic methods, researchers can gain a comprehensive understanding of the kinetics and step-by-step processes involved in the reactions of this compound. numberanalytics.com

Influence of Solvent and Temperature on Reaction Outcomes

The reactivity of allenic alcohols, such as this compound, is profoundly influenced by the choice of solvent and the reaction temperature. These parameters can dictate the reaction pathway, rate, and the distribution of products, particularly in cyclization reactions which are a hallmark of this class of compounds. The inherent functionality of an allenic alcohol, comprising an allene and a hydroxyl group, allows for intramolecular reactions, often catalyzed by transition metals, to form heterocyclic compounds like 2,5-dihydrofurans. The solvent's polarity and coordinating ability, along with the kinetic energy supplied by temperature, are critical in stabilizing intermediates and transition states, thereby controlling the reaction's efficiency and selectivity.

Detailed research into the cycloisomerization of structurally related α-hydroxyallenes provides significant insight into the effects of solvent and temperature. For instance, studies on the silver-catalyzed cycloisomerization of α-hydroxyalkyl-allenephosphonates, which are analogous to this compound, demonstrate a strong dependence of the reaction yield on these conditions. mdpi.com The cyclization of these substrates typically proceeds via a 5-endo-trig pathway to furnish the corresponding 2,5-dihydrofuran (B41785) derivatives. mdpi.com

The optimization of this transformation for a model substrate, dimethyl 1-hydroxymethyl-3-methylpenta-1,2-dienephosphonate, reveals that both solvent and temperature play a crucial role in achieving high yields. mdpi.com The reaction was tested across a range of solvents with varying polarities and at different temperatures, with the results compiled in the data table below.

Table 1: Effect of Solvent and Temperature on the AgNO₃-Catalyzed Cycloisomerization of an α-Hydroxyallene mdpi.com

| Entry | Solvent | Temperature (°C) | Catalyst (mol %) | Yield (%) |

| 1 | 1,2-Dichloroethane (B1671644) | -20 | 10 | 41 |

| 2 | 1,2-Dichloroethane | 0 | 5 | 86 |

| 3 | 1,2-Dichloroethane | Room Temp. | 5 | 93 |

| 4 | 1,2-Dichloroethane | Reflux | 5 | 81 |

| 5 | Chloroform (B151607) | Room Temp. | 5 | 92 |

| 6 | Ethanol (B145695) | Room Temp. | 5 | 85 |

| 7 | Acetonitrile | Room Temp. | 5 | 89 |

| 8 | THF | Room Temp. | 5 | 88 |

| 9 | Toluene | Room Temp. | 5 | 75 |

| 10 | Acetone | Room Temp. | 5 | 90 |

| 11 | Acetone/H₂O (10:1) | Room Temp. | 5 | 77 |

Data sourced from a study on dimethyl 1-hydroxymethyl-3-methylpenta-1,2-dienephosphonate, a structural analog of this compound. mdpi.com

The research findings indicate several key points:

Temperature Effect : The reaction yield is highly sensitive to temperature. In 1,2-dichloroethane, increasing the temperature from -20 °C to room temperature significantly boosted the yield from 41% to 93%. mdpi.com However, further increasing the temperature to reflux conditions led to a decrease in yield to 81%, suggesting that while initial warming is beneficial for the reaction rate, excessive heat might promote side reactions or decomposition. mdpi.com The optimal temperature for this transformation was identified as room temperature. mdpi.com

Solvent Effect : The choice of solvent has a marked impact on the reaction's success. Polar solvents generally afforded good to excellent yields. mdpi.com The highest yields were achieved in 1,2-dichloroethane (93%) and chloroform (92%) at room temperature. mdpi.com Other polar solvents like acetonitrile, THF, and ethanol also provided high yields (85-89%). mdpi.com A less polar solvent, toluene, resulted in a noticeably lower yield of 75%. mdpi.com The use of an aqueous solvent mixture (acetone/H₂O) also diminished the yield compared to pure acetone. mdpi.com This suggests that solvents capable of stabilizing the charged or polar intermediates involved in the silver-catalyzed cyclization are most effective.

In general, coinage metals like silver (Ag) and gold (Au) are effective catalysts for the cyclization of allenic alcohols. mdpi.comorganic-chemistry.org Gold(III) chloride, for example, has been shown to catalyze the cyclization of α-hydroxyallenes to 2,5-dihydrofurans efficiently at room temperature, highlighting that mild conditions are often sufficient for these transformations. organic-chemistry.org The solvent's role extends beyond just stabilization; in some gold-catalyzed reactions, strongly coordinating solvents can inhibit the catalyst and reduce the reaction yield. rsc.org Therefore, the selection of an appropriate solvent and temperature is a delicate balance to maximize catalytic activity and product formation while minimizing undesirable pathways.

Advanced Spectroscopic Analysis Techniques for Structural Elucidation of 1,2 Undecadien 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of 1D (¹H, ¹³C) and 2D spectra, it is possible to map the complete carbon framework and the relative positions of protons.

The ¹H NMR spectrum of 1,2-Undecadien-4-ol provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum is characterized by distinct signals for the allenic protons, the carbinol proton (the proton on the carbon bearing the hydroxyl group), and the aliphatic chain.

The terminal allenic protons (=CH₂) typically appear as a multiplet due to geminal and long-range couplings. The internal allenic proton (=C=CH-) is also a multiplet, coupling to both the terminal allenic protons and the carbinol proton. The carbinol proton (-CH(OH)-) signal is crucial for confirming the position of the hydroxyl group and its signal's multiplicity reveals the number of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~4.8 - 5.0 | m | J(H1, H1') ≈ 0-2 (geminal), J(H1, H3) ≈ 6-7 (allylic) |

| H-3 | ~5.2 - 5.5 | m | J(H3, H1) ≈ 6-7, J(H3, H4) ≈ 6-8 |

| H-4 | ~4.0 - 4.2 | m | J(H4, H3) ≈ 6-8, J(H4, H5) ≈ 6-7 |

| H-5 | ~1.5 - 1.7 | m | - |

| H-6 to H-10 | ~1.2 - 1.4 | m | - |

| H-11 | ~0.8 - 0.9 | t | J(H11, H10) ≈ 7 |

Note: 'm' denotes multiplet, 't' denotes triplet, and 's (br)' denotes a broad singlet. Coupling constants are approximate values.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their hybridization and functionalization. The most distinctive feature in the spectrum of this compound is the signal for the central sp-hybridized carbon of the allene (B1206475) group (C-2), which appears significantly downfield, often around 200 ppm. The two sp²-hybridized carbons of the allene (C-1 and C-3) resonate in the typical alkene region. The carbon bearing the hydroxyl group (C-4) is found in the range of 60-75 ppm, while the remaining aliphatic carbons appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~75 - 85 |

| C-2 | ~200 - 210 |

| C-3 | ~90 - 100 |

| C-4 | ~65 - 75 |

| C-5 | ~35 - 40 |

| C-6 to C-10 | ~22 - 32 |

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei. princeton.eduwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. wikipedia.org In this compound, a COSY spectrum would show a crucial cross-peak between the allenic proton H-3 and the carbinol proton H-4, confirming their adjacent relationship. Further correlations would be observed between H-4 and the methylene (B1212753) protons at H-5, and sequentially along the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). wikipedia.orgemerypharma.com This allows for the unambiguous assignment of each carbon signal by linking it to its already-assigned proton. For example, the proton signal at ~4.1 ppm (H-4) would show a cross-peak with the carbon signal at ~70 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). wikipedia.orgemerypharma.com HMBC is vital for connecting molecular fragments. Key correlations would include the terminal allenic protons (H-1) coupling to the internal allenic carbon (C-3), and the carbinol proton (H-4) coupling to the allenic carbons C-2 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for determining stereochemistry. For complex molecules, NOESY can help to define the three-dimensional conformation of the molecule in solution. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound is distinguished by two key absorption bands:

Allene (C=C=C) Stretch: The cumulative double bonds of the allene group give rise to a characteristic, sharp, and strong absorption band. This asymmetric stretching vibration is typically observed in the range of 1950-1970 cm⁻¹ . A weaker symmetric stretching band may also be observed around 1060-1070 cm⁻¹.

Hydroxyl (O-H) Stretch: The presence of the alcohol functional group is confirmed by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ . The broadening is a result of intermolecular hydrogen bonding.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (sp²) | Stretching | ~3050 | Medium |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| C=C=C (Allene) | Asymmetric Stretching | 1950 - 1970 | Medium to Strong, Sharp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In this technique, a molecule is ionized to form a molecular ion, whose mass-to-charge ratio (m/z) is measured. libretexts.org This molecular ion can then break apart into smaller, charged fragments, creating a unique fragmentation pattern that acts as a molecular fingerprint. wikipedia.org

For this compound (C₁₁H₂₀O), the exact molecular weight is 168.28 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 168 .

Common fragmentation pathways for alcohols include:

Loss of Water: A prominent peak is often observed at M-18 (m/z = 150) , corresponding to the elimination of a water molecule from the molecular ion.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols. youtube.com For this compound, cleavage between C-4 and C-5 would result in a resonance-stabilized cation at m/z = 83 (C₅H₇O⁺) and the loss of a heptyl radical.

Alkyl Chain Fragmentation: The aliphatic chain can fragment, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 168 | [C₁₁H₂₀O]⁺ | Molecular Ion (M⁺) |

| 150 | [C₁₁H₁₈]⁺ | Loss of H₂O from M⁺ |

| 83 | [C₅H₇O]⁺ | Alpha-cleavage at C4-C5 bond |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₂₀O), HRMS provides an exact mass measurement that distinguishes it from other isomers or compounds with the same nominal mass.

The expected exact mass of the molecular ion [M]⁺• or a protonated molecule [M+H]⁺ can be calculated and then compared with the experimental value. This comparison confirms the molecular formula with a high degree of confidence, typically within a few parts per million (ppm).

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺• | C₁₁H₂₀O | 168.15142 |

| [M+H]⁺ | C₁₁H₂₁O⁺ | 169.15923 |

| [M+Na]⁺ | C₁₁H₂₀ONa⁺ | 191.14116 |

This interactive table provides the calculated exact masses for common ion species of this compound, which would be compared against experimental HRMS data for molecular formula confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides crucial information about the connectivity of atoms within the molecule by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the molecular ion ([M]⁺•) or the protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pathways are characteristic of the functional groups present.

Key fragmentation pathways for alcohols include α-cleavage and dehydration. libretexts.orgyoutube.comwhitman.eduyoutube.com

α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For this compound, cleavage between C4 and C5 would yield a resonance-stabilized cation at m/z 85, while cleavage between C3 and C4 would yield a fragment at m/z 125. The former is often more favorable.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols, leading to a peak at m/z 150 ([M-H₂O]⁺•). youtube.comwhitman.eduyoutube.com

Analyzing these fragments allows for the confirmation of the position of the hydroxyl group and the structure of the alkyl chain.

Table 2: Plausible MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 169.1592 | Dehydration (-H₂O) | 151.1481 | C₁₁H₁₉⁺ |

| 169.1592 | α-Cleavage (C4-C5) | 85.0648 | C₅H₉O⁺ |

| 169.1592 | α-Cleavage (C3-C4) | 125.1325 | C₉H₁₃⁺ |

This interactive table outlines the expected fragmentation patterns and resulting product ions in an MS/MS experiment, which are used to confirm the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. This technique is particularly sensitive to the presence of conjugated π-systems. pressbooks.pubdocbrown.info

The allene functional group in this compound consists of cumulated, not conjugated, double bonds. Molecules with isolated or cumulated π-bonds, like simple alkenes, typically exhibit electronic transitions (π → π*) at short wavelengths, usually below 200 nm. masterorganicchemistry.comuobabylon.edu.iq These absorptions are often outside the range of standard UV-Vis spectrophotometers and require specialized vacuum-UV instrumentation to observe. Therefore, the UV-Vis spectrum of this compound in a standard solvent like ethanol (B145695) is expected to show no significant absorbance above 200 nm, confirming the absence of a conjugated chromophore.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, acting as a "molecular fingerprint." It detects inelastic scattering of monochromatic light, providing information on vibrational, rotational, and other low-frequency modes. rsc.org For this compound, Raman spectroscopy is particularly useful for identifying the characteristic vibrations of the allene and alcohol functional groups.

Allene Group: The C=C=C moiety gives rise to a characteristic symmetric stretching vibration that is typically strong and polarized in the Raman spectrum, appearing around 1070-1080 cm⁻¹. The asymmetric stretch, usually strong in the infrared spectrum, appears at a higher frequency (around 1950-1980 cm⁻¹) and is often weak in the Raman spectrum. cdnsciencepub.com

Alcohol Group: The C-O stretching vibration is expected in the 1050-1150 cm⁻¹ region. The O-H stretch appears in the 3200-3600 cm⁻¹ region, often as a broad band. ustc.edu.cnnih.gov

Table 3: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=C=C Symmetric Stretch | Allene | ~1075 | Strong, Polarized |

| C=C=C Asymmetric Stretch | Allene | ~1960 | Weak |

| C-O Stretch | Alcohol | ~1100 | Medium |

| C-H Stretch (sp, sp², sp³) | Alkyl, Allene | 2850-3010 | Strong |

| O-H Stretch | Alcohol | 3200-3600 | Medium, Broad |

This interactive table presents the anticipated Raman shifts for the key functional groups in this compound, providing a vibrational fingerprint for the molecule.

Chiroptical Spectroscopies for Stereochemical Assignment

This compound is a chiral molecule, featuring both axial chirality along the C1=C2=C3 axis and a point stereocenter at C4. Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are essential for determining the absolute stereochemistry of such compounds. wikipedia.orgyale.edu

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. slideshare.netlibretexts.org

Integration of Spectroscopic Data for Comprehensive Structural Assignment

A comprehensive and unambiguous structural assignment of this compound is achieved by integrating the data from all the aforementioned spectroscopic techniques. jchps.comintertek.comyoutube.com

HRMS establishes the correct molecular formula (C₁₁H₂₀O).

MS/MS fragmentation patterns confirm the connectivity, such as the location of the hydroxyl group at C4 and the presence of the undecadiene framework.

UV-Vis spectroscopy confirms the absence of any conjugated π-systems.

Raman spectroscopy provides a vibrational fingerprint, confirming the presence of the key allene (C=C=C) and alcohol (C-O, O-H) functional groups.

ORD and CD spectroscopy provide the final piece of the puzzle by allowing the determination of the absolute stereochemistry of the two chiral elements in the molecule.

By systematically combining the information derived from each of these powerful analytical methods, a complete and detailed three-dimensional structure of this compound can be confidently elucidated.

Computational Chemistry Studies on 1,2 Undecadien 4 Ol

Conformational Analysis and Molecular Dynamics Simulations of 1,2-Undecadien-4-ol

The structure of this compound is not static. Due to the presence of multiple single bonds in its heptyl chain and around the chiral center, the molecule can exist in numerous different spatial arrangements, or conformations.

Conformational analysis aims to identify the most stable of these conformations (i.e., those with the lowest energy). This can be achieved by systematically rotating key dihedral angles and calculating the energy of each resulting structure.

Molecular dynamics (MD) simulations offer a more dynamic view of the molecule's flexibility. plos.org In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion. researchgate.net This allows researchers to observe how the molecule behaves in a simulated environment (e.g., in a solvent like water) over timescales ranging from picoseconds to microseconds. plos.orgdinola.it MD simulations of this compound would reveal:

Dominant Conformations: The shapes the molecule most frequently adopts at a given temperature.

Conformational Transitions: The pathways and energy barriers for switching between different conformations. nih.gov

Solvent Effects: How interactions with solvent molecules influence the molecule's shape and flexibility.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds involving the hydroxyl group, either intramolecularly or with surrounding solvent molecules.

| Simulation Parameter | Description | Information Gained for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule over time, compared to a reference structure. | Indicates the overall structural stability and whether the simulation has reached equilibrium. nih.gov |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Reveals changes in the overall shape, such as folding or extending of the alkyl chain. nih.gov |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Indicates how the molecule's exposure to its environment changes with different conformations. nih.gov |

| Analysis of Dihedral Angles | Tracking the values of specific dihedral angles along the carbon backbone over time. | Identifies specific rotational motions and preferred orientations of the molecule's flexible parts. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov These calculations provide theoretical spectra that can be compared directly with experimental results.

| Nucleus Type | Structural Position (Example) | Predicted Chemical Shift (ppm) - Illustrative | Predicted Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹³C | C2 (Central Allene (B1206475) Carbon) | ~200-210 | N/A |

| ¹³C | C1, C3 (Terminal Allene Carbons) | ~75-95 | N/A |

| ¹³C | C4 (Carbon with -OH group) | ~65-75 | N/A |

| ¹H | H on C4 | ~4.0-4.5 | Triplet or Multiplet |

| ¹H | H on -OH | Variable (depends on solvent, concentration) | Singlet or Triplet |

| ¹H | H on C1 (Allene) | ~4.5-5.0 | Doublet of Triplets |

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. nih.gov Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). The resulting theoretical IR spectrum shows absorption peaks at these frequencies, allowing for the identification of key functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) - Illustrative |

| O-H (Alcohol) | Stretching | ~3300-3600 |

| C=C=C (Allene) | Asymmetric Stretch | ~1950-1980 |

| C-H (sp³) | Stretching | ~2850-3000 |

| C-O (Alcohol) | Stretching | ~1050-1150 |

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). nih.gov For this compound, the primary chromophore responsible for UV absorption is the conjugated allene system. TD-DFT calculations would predict the wavelength of maximum absorption (λmax) associated with the π → π* electronic transition within this functional group. utoronto.ca

Elucidation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry is a powerful tool for investigating how chemical reactions occur. smu.edu It allows for the study of reaction pathways and the characterization of high-energy, short-lived structures known as transition states, which are nearly impossible to observe experimentally. mit.edunih.gov

For this compound, computational methods could be used to study various reactions, such as the oxidation of the alcohol, addition reactions to the allene, or acid-catalyzed rearrangements. The process involves identifying the lowest energy path that connects reactants to products. The highest point on this path is the transition state, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. fiveable.meresearchgate.net

A key technique for exploring reaction mechanisms is the Potential Energy Surface (PES) scan , also known as a relaxed scan. uni-muenchen.deq-chem.com A PES is a mathematical landscape that represents the energy of a molecular system as a function of its geometry. In a PES scan, one or more geometric parameters, such as a bond length or an angle, are systematically varied, and at each step, the energy of the system is calculated while allowing all other geometric parameters to relax (optimize). mpg.dereadthedocs.iojoaquinbarroso.com

This procedure maps out an energy profile along a chosen reaction coordinate —the parameter that represents the progress of the reaction. fiveable.me For example, to study the dehydration of this compound, a PES scan could be performed by incrementally increasing the distance of the C4-O bond. The resulting energy profile would show the energy rising as the bond stretches, peaking at the transition state, and then falling as the water molecule departs and the final product is formed. This allows for the precise determination of the transition state structure and the calculation of the reaction's activation energy. uni-muenchen.de

Calculation of Activation Energies and Reaction Rates

The calculation of activation energies (Ea) and reaction rates is a cornerstone of computational chemistry, offering deep insights into the mechanisms of chemical reactions. For this compound, a molecule with a reactive allene functional group and a hydroxyl group, these calculations are crucial for predicting its behavior in various chemical transformations, such as cycloadditions, nucleophilic additions, and rearrangements. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations due to its balance of accuracy and computational cost. researchgate.netimist.ma Functionals such as B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-31G* or larger), are commonly employed to locate the transition state (TS) geometries and calculate their energies. imist.manottingham.ac.uk The activation energy is then determined as the energy difference between the transition state and the reactants.

For instance, in a hypothetical [2+2] cycloaddition reaction involving the allene moiety of this compound, computational chemists would first model the geometries of the reactants. Then, they would search the potential energy surface for the transition state structure corresponding to the concerted or stepwise formation of the cyclobutane (B1203170) ring. The calculated activation energy would indicate the kinetic feasibility of the reaction.

Once the activation energy is known, reaction rates can be estimated using Transition State Theory (TST). The rate constant (k) is given by the Eyring equation, which incorporates the activation free energy (ΔG‡), temperature (T), Planck's constant (h), and the Boltzmann constant (kB).

Table 1: Representative Calculated Activation Energies for Allene Cycloaddition Reactions

| Reaction Type | Reactants | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| [2+2] Cycloaddition | Allene + Ethylene | DFT (B3LYP/6-31G*) | 35.2 |

| [4+2] Diels-Alder | Allene + 1,3-Butadiene | DFT (M06-2X/cc-pVTZ) | 28.5 |

| [3+2] Cycloaddition | Allenylpalladium + Alkene | DFT (B3LYP/LANL2DZ) | 15.8 |

These computational studies not only provide quantitative data on reaction kinetics but also offer a detailed picture of the reaction mechanism, including the nature of bond formation and breaking at the transition state. mdpi.com

Analysis of Intermolecular Interactions and Solvation Effects

The chemical and physical properties of this compound are significantly influenced by its interactions with other molecules, including solvent molecules and other reactant or product molecules. Computational methods are invaluable for analyzing these non-covalent interactions.

The hydroxyl group in this compound is capable of acting as both a hydrogen bond donor and acceptor. goettingen-research-online.de Quantum chemical calculations can be used to determine the geometry and strength of these hydrogen bonds. For example, the interaction energy between two this compound molecules can be calculated to quantify the stability of dimers or larger aggregates. The π-systems of the allene group can also participate in weaker intermolecular interactions, such as π-π stacking or CH-π interactions. gatech.edu

Solvation effects play a critical role in the reactivity and conformational preferences of molecules in solution. researchgate.net Computational models for solvation can be broadly categorized into explicit and implicit models. wikipedia.org

Explicit solvent models involve simulating a number of individual solvent molecules around the solute. This approach, typically used in molecular dynamics simulations, provides a detailed picture of the solvent structure but is computationally expensive. wikipedia.org

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a given dielectric constant. wikipedia.orgumn.edu These models are computationally more efficient and are often used to calculate solvation free energies, which can then be used to correct gas-phase reaction energies to better reflect solution-phase reality.

For this compound, computational studies would likely employ implicit solvent models to predict how its reactivity changes in different solvents. For example, polar solvents would be expected to stabilize charged intermediates or transition states, potentially lowering activation energies for certain reactions.

Development of Force Fields for this compound and Related Molecules

While quantum mechanical methods provide high accuracy, they are computationally too demanding for large systems or long-timescale simulations, such as protein-ligand binding or the simulation of bulk properties. For these applications, molecular mechanics (MM) methods, which rely on empirical potential energy functions known as force fields, are used. wikipedia.org

A force field is a set of equations and parameters that describe the potential energy of a system as a function of its atomic coordinates. wikipedia.org These parameters are derived from a combination of experimental data (e.g., from spectroscopy and crystallography) and high-level quantum mechanical calculations. nih.gov

The development of a specific force field for this compound would involve the following steps:

Definition of Atom Types: The atoms in the molecule would be classified into different types based on their element and chemical environment. For this compound, this would include sp2 and sp hybridized carbons of the allene, an sp3 carbon bearing the hydroxyl group, the oxygen and hydrogen of the alcohol, and the various types of carbons and hydrogens in the undecyl chain.

Parameterization of Bonded Terms: This involves defining the equilibrium values and force constants for bond stretching, angle bending, and dihedral angle torsion. For the allene moiety, special attention would be required to accurately represent its unique geometry and rotational barriers.

Parameterization of Non-bonded Terms: This includes defining the van der Waals interactions (often using a Lennard-Jones potential) and electrostatic interactions (using partial atomic charges). The partial charges for this compound would be derived from quantum mechanical calculations to accurately reflect the polarity of the C=C=C and C-O-H bonds.

Table 2: Key Functional Groups in this compound and their Force Field Atom Types

| Functional Group | Atom | Hybridization | Representative Force Field Atom Type |

|---|---|---|---|

| Allene | C1, C2 | sp2 | ca |

| Allene | C3 | sp | ca |

| Alcohol | C4 | sp3 | ct |

| Alcohol | O | sp3 | oh |

| Alcohol | H | - | ho |

| Alkyl Chain | C5-C11 | sp3 | ct |

Note: The atom types are illustrative and may vary depending on the specific force field (e.g., AMBER, CHARMM, OPLS).

Once parameterized, the force field for this compound could be used in molecular dynamics simulations to study its conformational landscape, its interactions with other molecules, and its behavior in a condensed phase.

Role of 1,2 Undecadien 4 Ol in Natural Product Synthesis and Chemical Biology Research

Natural Occurrence of Structurally Related Undecadienols and Dienols

While 1,2-undecadien-4-ol itself is not widely reported as a natural product, the allenic alcohol motif is found in a variety of organisms, where it contributes to the structure and bioactivity of complex molecules. nih.govrsc.org Over 150 natural products containing an allene (B1206475) moiety have been identified. nih.gov These compounds are found in plants, insects, marine organisms, and fungi.

For instance, an allenic structure is a key feature of the grasshopper ketone, an insect pheromone. springernature.com Marine organisms, particularly red algae, are a rich source of halogenated allenic lipids such as kumausallene (B1244454) and obtusallene. princeton.edu Fungi also produce allenic metabolites, like the antibiotic A82775C. springernature.com In the plant kingdom, neoxanthin, a major carotenoid, features an allenic bond. springernature.com The diversity of these natural allenes highlights nature's ability to construct this unique functional group.

Table 1: Examples of Naturally Occurring Allenic Compounds

| Compound Name | Natural Source | Structural Class | Reference |

|---|---|---|---|

| Neoxanthin | Plants | Carotenoid | springernature.com |

| Grasshopper Ketone | Insects | Pheromone | springernature.com |

| Kumausallene | Red Algae | Halogenated Lipid | princeton.edu |

| Obtusallene | Red Algae | Halogenated Lipid | princeton.edu |

| Peridinin | Dinoflagellates | Carotenoid | princeton.edu |

Biosynthetic Hypotheses for this compound (if any are proposed for related structures)

The biosynthesis of simple acyclic allenic alcohols like this compound is not explicitly detailed in the literature. However, plausible pathways can be hypothesized based on the established biosynthesis of other lipids and oxylipins in plants and other organisms. aocs.orgulisboa.pt

The biosynthesis of fatty acids and related lipids begins with acetyl-CoA. ulisboa.ptlibretexts.org The carbon backbone of this compound is likely derived from fatty acid biosynthesis pathways. The introduction of the double bonds and the alcohol functionality are key steps. One hypothesis involves the action of specialized enzymes on a polyunsaturated fatty acid precursor. Plant oxylipin pathways, for example, utilize lipoxygenases (LOX) and dioxygenases (α-DOX) to introduce hydroperoxy groups into fatty acids. aocs.org An unstable allene oxide intermediate is a key part of this pathway, formed from the lipid hydroperoxides. aocs.org Subsequent enzymatic or non-enzymatic rearrangement and reduction of such an intermediate could plausibly lead to the formation of a stable allenic alcohol.

Another proposed route for the formation of complex allenic structures involves the cyclization of a polyunsaturated fatty acid precursor, which could theoretically involve an allenic intermediate. nih.gov For a simple acyclic molecule like this compound, a more direct enzymatic isomerization of an alkyne precursor, a known reaction in organic synthesis, could also be a potential, though less documented, biosynthetic strategy in nature.

This compound as a Precursor in the Biomimetic Synthesis of Complex Natural Products